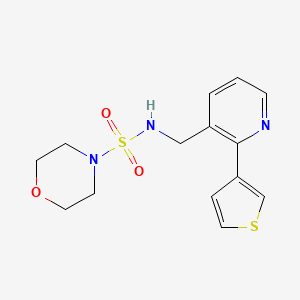

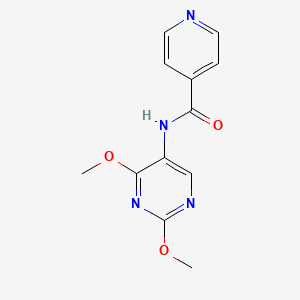

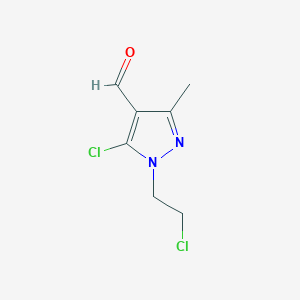

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide” is a chemical compound12. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.Molecular Structure Analysis

There is no specific information available on the molecular structure of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide” are not available in the search results.Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Pharmacological Potential

- A study highlighted the design, synthesis, and PI3K (phosphoinositide 3-kinase) inhibitory activity of novel thiazolo[5,4-b]pyridine derivatives, including compounds with morpholine and sulfonamide functionalities. These compounds exhibited potent PI3K inhibitory activity, essential for cancer treatment and other diseases related to PI3K signaling pathways (L. Xia et al., 2020).

- Another study focused on the synthesis of novel 1H-3-indolyl derivatives paired with thiophene to investigate their antioxidant activities. These compounds, incorporating pyridine and sulfonamide groups, showed significant antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases (Maged A. Aziz et al., 2021).

Metal Complexes and Coordination Chemistry

- Research into the stability constants of Ni2+, Cu2+, and Zn2+ complexes with thiophene-containing ligands demonstrated the coordination ability of sulfur atoms in aromatic systems, which includes compounds similar to N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide. This coordination chemistry is vital for developing new materials and catalysts (K. Kahmann et al., 1964).

Synthesis and Structural Analysis

- A study detailed the synthesis and molecular docking of N,N-dimethylbenzenesulfonamide derivatives, incorporating pyridine and thiophene, to evaluate their antiproliferative activity against cancer cell lines. These findings underscore the utility of such compounds in developing new anticancer agents (M. S. Bashandy et al., 2014).

- The synthesis of novel N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides as A3 adenosine receptor agonists, including morpholine and sulfonamide groups, demonstrates the compound's relevance in medicinal chemistry, particularly in designing drugs targeting adenosine receptors (P. Baraldi et al., 2004).

Safety And Hazards

There is no specific information available on the safety and hazards of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide”.

Zukünftige Richtungen

The future directions for “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide” are not clear from the available information.

Eigenschaften

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-10-12-2-1-4-15-14(12)13-3-9-21-11-13/h1-4,9,11,16H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNNICIHXTWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)morpholine-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2852745.png)

![1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2852746.png)

![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)

![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)